(3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and carboxylation. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenylmethanol or 3-methoxybenzaldehyde.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Trans-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid
- Trans-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid
- Trans-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
Trans-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-9-4-2-3-8(5-9)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m1/s1 |
InChI Key |
DPBJZZNRRNSKIH-MNOVXSKESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H]2CNC[C@@H]2C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.